1-(tert-Butyl)cyclobutanamine 1-(tert-Butyl)cyclobutanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17394640
InChI: InChI=1S/C8H17N/c1-7(2,3)8(9)5-4-6-8/h4-6,9H2,1-3H3
SMILES:
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol

1-(tert-Butyl)cyclobutanamine

CAS No.:

Cat. No.: VC17394640

Molecular Formula: C8H17N

Molecular Weight: 127.23 g/mol

* For research use only. Not for human or veterinary use.

1-(tert-Butyl)cyclobutanamine -

Specification

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
IUPAC Name 1-tert-butylcyclobutan-1-amine
Standard InChI InChI=1S/C8H17N/c1-7(2,3)8(9)5-4-6-8/h4-6,9H2,1-3H3
Standard InChI Key SMZFEMSWPVXFAG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1(CCC1)N

Introduction

Chemical Identity and Structural Characteristics

1-(tert-Butyl)cyclobutanamine (CAS# 1096853-41-6) is a tertiary amine with the molecular formula C₁₄H₂₁N and a molecular weight of 203.32 g/mol . Its IUPAC name, 1-(4-tert-butylphenyl)cyclobutan-1-amine, reflects the substitution pattern of the tert-butyl group on the phenyl ring attached to the cyclobutane core. The compound’s canonical SMILES notation, CC(C)(C)C1=CC=C(C=C1)C2(CCC2)N, highlights the connectivity of its atoms, while its InChIKey (ZENPMQYHXUYRAV-UHFFFAOYSA-N) provides a unique identifier for chemical databases .

Key Structural Features:

  • Cyclobutane Ring: The four-membered ring introduces significant ring strain, influencing reactivity and conformational flexibility.

  • tert-Butyl Group: This bulky substituent enhances steric hindrance and modulates electronic properties, making the compound valuable for studying steric effects in molecular interactions .

  • Aromatic Ring: The phenyl group provides a planar π-system that can participate in hydrophobic interactions or π-stacking .

Table 1: Chemical Data for 1-(tert-Butyl)cyclobutanamine

PropertyValue
Molecular FormulaC₁₄H₂₁N
Molecular Weight203.32 g/mol
SMILESCC(C)(C)C1=CC=C(C=C1)C2(CCC2)N
LogP4.02
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors1 (N)

Synthesis and Preparation Methods

The synthesis of 1-(tert-Butyl)cyclobutanamine involves multi-step strategies to construct the cyclobutane core and introduce the tert-butyl substituent. Recent advances in fluorination and cycloaddition chemistry have expanded accessible routes .

Cyclobutane Ring Formation

Cyclobutane rings are typically synthesized via [2+2] cycloadditions or ring-closing metathesis. For 1-(tert-Butyl)cyclobutanamine, photochemical [2+2] cycloadditions between substituted alkenes are often employed to form the strained ring .

Advanced Fluorination Techniques

A notable method reported by researchers involves the reaction of cyclobutane carboxylic acids with sulfur tetrafluoride (SF₄) to generate trifluoromethyl-cyclobutane analogs . While this approach primarily targets fluorinated derivatives, it underscores the versatility of cyclobutane intermediates in generating structurally diverse compounds.

Table 2: Comparison of tert-Butyl and Trifluoromethyl-Cyclobutyl Groups

Propertytert-Butyl GroupTrifluoromethyl-Cyclobutyl Group
Steric BulkHighModerate
Electronic EffectsElectron-donatingElectron-withdrawing
LogP+4.02+3.5–4.0
Metabolic StabilityModerateHigh

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • NMR: The ¹H NMR spectrum shows distinct signals for the tert-butyl group (δ ~1.3 ppm, singlet) and cyclobutane protons (δ ~2.5–3.0 ppm, multiplet).

  • IR: Stretching vibrations at ~3300 cm⁻¹ (N-H) and 1100 cm⁻¹ (C-N) confirm the amine functional group .

Applications in Drug Discovery and Development

Isosteric Replacement Strategies

The tert-butyl group is a common pharmacophore in drug design, but its metabolic instability and high lipophilicity limit its utility. Recent studies propose replacing tert-butyl with 1-trifluoromethyl-cyclobutyl groups to improve metabolic stability and reduce LogP . For instance, replacing tert-butyl with a trifluoromethyl-cyclobutyl moiety in commercial drugs enhanced their pharmacokinetic profiles without compromising target binding .

Case Study: Bioactivity Optimization

In a 2024 study, researchers synthesized 30+ trifluoromethyl-cyclobutane analogs of 1-(tert-Butyl)cyclobutanamine and evaluated their bioactivity. Compounds with electron-withdrawing substituents exhibited improved CYP450 resistance and oral bioavailability, demonstrating the potential of cyclobutane derivatives in overcoming drug development challenges .

Future Directions and Research Opportunities

Future research should explore:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral cyclobutane amines.

  • Polymer Chemistry: Utilizing the compound’s rigidity to design high-performance polymers.

  • Targeted Drug Delivery: Conjugating the amine group with targeting moieties for site-specific therapeutic effects.

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